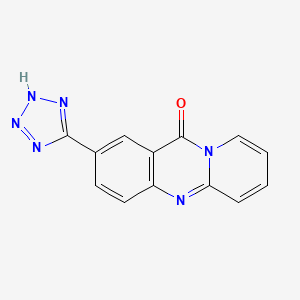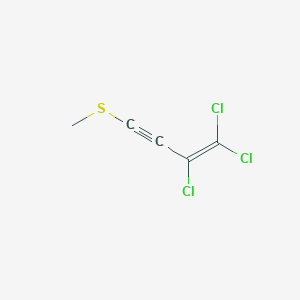
1,1,2-Trichloro-4-(methylsulfanyl)but-1-en-3-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2-Trichloro-4-(methylsulfanyl)but-1-en-3-yne is an organic compound with the molecular formula C5H5Cl3S It is characterized by the presence of three chlorine atoms, a methylsulfanyl group, and a but-1-en-3-yne backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2-Trichloro-4-(methylsulfanyl)but-1-en-3-yne typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of advanced separation techniques such as distillation and crystallization is common to achieve high purity levels required for industrial applications .
化学反応の分析
Types of Reactions
1,1,2-Trichloro-4-(methylsulfanyl)but-1-en-3-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
科学的研究の応用
1,1,2-Trichloro-4-(methylsulfanyl)but-1-en-3-yne has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 1,1,2-Trichloro-4-(methylsulfanyl)but-1-en-3-yne involves its interaction with molecular targets through its reactive functional groups. The chlorine atoms and the methylsulfanyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
- 1,1,2-Trichloro-4-(methylsulfanyl)but-1-ene
- 1,1,2-Trichloro-4-(methylsulfanyl)but-1-yne
- 1,1,2-Trichloro-4-(ethylsulfanyl)but-1-en-3-yne
Uniqueness
1,1,2-Trichloro-4-(methylsulfanyl)but-1-en-3-yne is unique due to the presence of both chlorine atoms and a methylsulfanyl group on a but-1-en-3-yne backbone.
特性
CAS番号 |
62897-11-4 |
|---|---|
分子式 |
C5H3Cl3S |
分子量 |
201.5 g/mol |
IUPAC名 |
1,1,2-trichloro-4-methylsulfanylbut-1-en-3-yne |
InChI |
InChI=1S/C5H3Cl3S/c1-9-3-2-4(6)5(7)8/h1H3 |
InChIキー |
YTLZDXWUVIKGBN-UHFFFAOYSA-N |
正規SMILES |
CSC#CC(=C(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Ethyl-6,8-dinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile](/img/structure/B14497644.png)

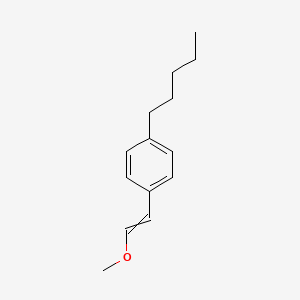
![2,3-Bis[(propan-2-yl)oxy]naphthalene](/img/structure/B14497666.png)
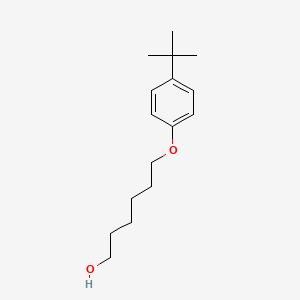
![8-Methylbicyclo[4.2.0]octan-7-one](/img/structure/B14497675.png)
![2,6-Bis{3-[methyl(phenyl)amino]prop-2-en-1-ylidene}cyclohexan-1-one](/img/structure/B14497682.png)
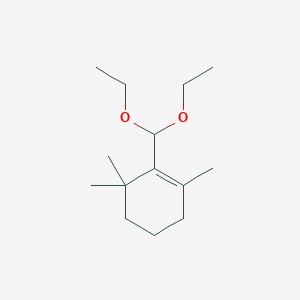

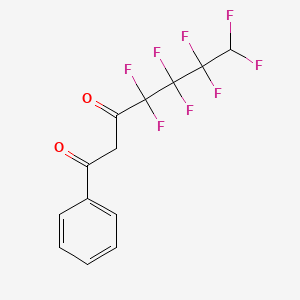
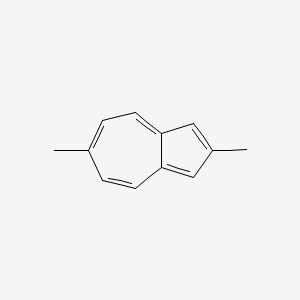
![1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene](/img/structure/B14497738.png)
